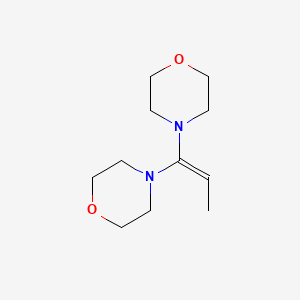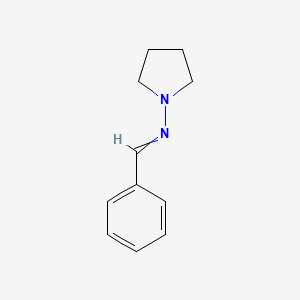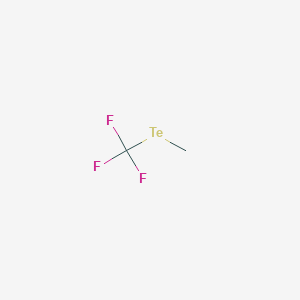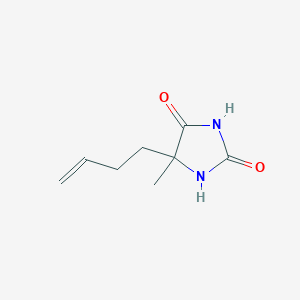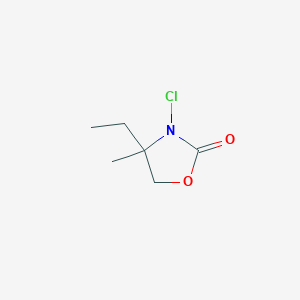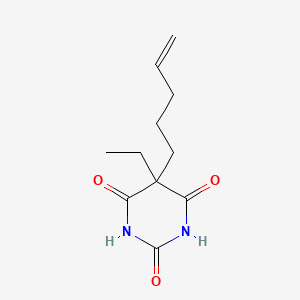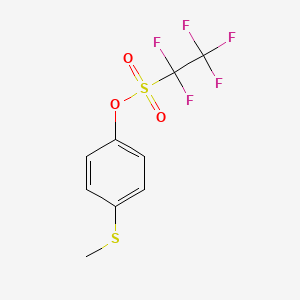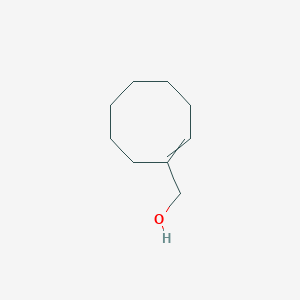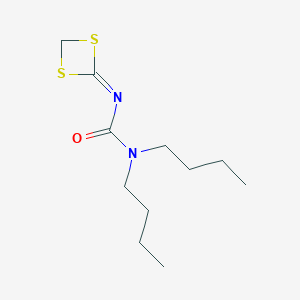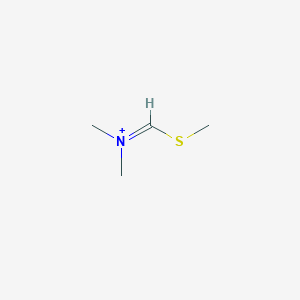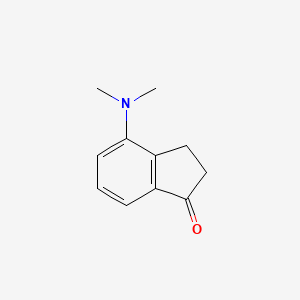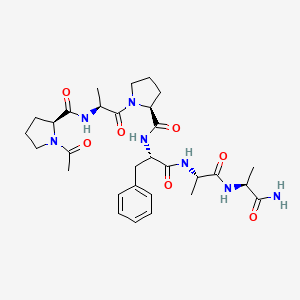
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is composed of a sequence of amino acids: acetylated proline, alanine, proline, phenylalanine, alanine, and alaninamide. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify certain amino acid residues, such as the phenylalanine residue.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered functional groups.
Reduction: Reduced forms of amino acids or peptides.
Scientific Research Applications
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide has various applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating peptide interactions with proteins, enzymes, and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or sensors.
Mechanism of Action
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide depends on its specific interactions with biological targets. Peptides can bind to receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
- 1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine
- N-acetyl-L-prolyl-L-phenylalanine methyl ester
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its acetylated proline and phenylalanine residues may contribute to unique interactions with biological targets compared to other peptides.
Properties
CAS No. |
60091-22-7 |
|---|---|
Molecular Formula |
C30H43N7O7 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H43N7O7/c1-17(25(31)39)32-26(40)18(2)33-27(41)22(16-21-10-6-5-7-11-21)35-29(43)24-13-9-15-37(24)30(44)19(3)34-28(42)23-12-8-14-36(23)20(4)38/h5-7,10-11,17-19,22-24H,8-9,12-16H2,1-4H3,(H2,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t17-,18-,19-,22-,23-,24-/m0/s1 |
InChI Key |
KXXVOBFKNLDPKT-RWLNTESRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



